Methyl 4-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate
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Overview
Description
Methyl 4-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate is a complex organic compound that features a combination of piperidine, naphthyridine, and benzoate moieties
Mechanism of Action
Target of Action
It’s known that piperidine derivatives have been used in the design of drugs targeting various receptors and enzymes .
Mode of Action
Piperidine derivatives have been found to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways due to their diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate typically involves multiple steps, starting with the preparation of the core naphthyridine structure. This is followed by the introduction of the piperidine and benzoate groups through a series of coupling reactions. Common synthetic methods include:
Suzuki–Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form the carbon-carbon bonds between the naphthyridine and benzoate moieties.
Amidation Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to scale up the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Methyl 4-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine
- 3-(2-ethylpiperidine-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine
Uniqueness
Methyl 4-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate is unique due to the specific combination of functional groups and the resulting structural complexity
Properties
IUPAC Name |
methyl 4-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-4-19-7-5-6-14-29(19)24(30)21-15-26-23-20(13-8-16(2)27-23)22(21)28-18-11-9-17(10-12-18)25(31)32-3/h8-13,15,19H,4-7,14H2,1-3H3,(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDAANAEXJUSSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(=O)OC)C=CC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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